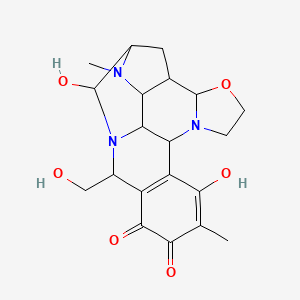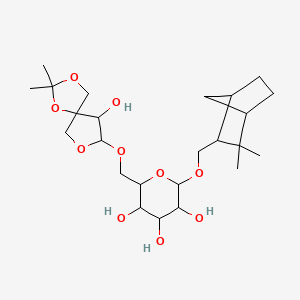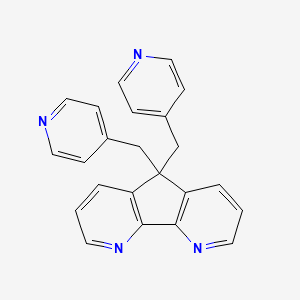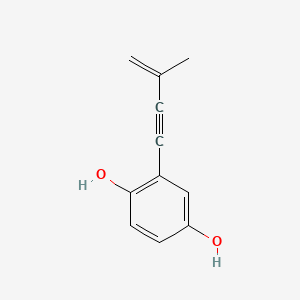
Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate” is a complex organic molecule. It contains a tert-butyl group, a hexadecanoyl group (a long-chain fatty acid derivative), and a 2,2-dimethyl-1,3-oxazolidine-3-carboxylate group (a type of cyclic amide or lactam). The (4S) designation indicates the stereochemistry of the molecule at the 4th carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a long aliphatic chain (from the hexadecanoyl group), a bulky tert-butyl group, and a heterocyclic oxazolidine ring. The 3D conformation of the molecule would be influenced by these structural features and the stereochemistry at the 4th carbon .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxazolidine ring might undergo ring-opening reactions under certain conditions. The ester group could be susceptible to hydrolysis or other nucleophilic attack. The long aliphatic chain might undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature given the presence of the long-chain fatty acid derivative. Its solubility would depend on the solvent used .Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its specific properties and activities .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Hexadecanoic acid", "Tert-butyl 2-oxazolidone", "Dimethylamine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Diethyl ether" ], "Reaction": [ "Hexadecanoic acid is first converted to hexadecanoyl chloride using thionyl chloride and pyridine as a catalyst.", "Tert-butyl 2-oxazolidone is then reacted with hexadecanoyl chloride in the presence of triethylamine to form the corresponding amide intermediate.", "The amide intermediate is then treated with dimethylamine and sodium hydroxide to form the corresponding amine intermediate.", "Ethyl chloroformate is added to the amine intermediate to form the corresponding carbamate intermediate.", "The carbamate intermediate is then reacted with sodium hydroxide to form the corresponding tert-butyl ester intermediate.", "The tert-butyl ester intermediate is then treated with hydrochloric acid to remove the tert-butyl group and form the corresponding carboxylic acid intermediate.", "The carboxylic acid intermediate is then reacted with methanol and diethyl ether to form the final product, Tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate." ] } | |
Numéro CAS |
120005-55-2 |
Formule moléculaire |
C26H49NO4 |
Poids moléculaire |
439.7 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-hexadecanoyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(28)22-21-30-26(5,6)27(22)24(29)31-25(2,3)4/h22H,7-21H2,1-6H3/t22-/m0/s1 |
Clé InChI |
SMAWUTBOJBVYFQ-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SKI 5C; SKI-5C; SKI5C. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


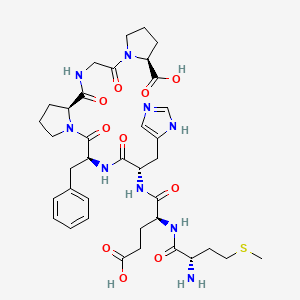

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)
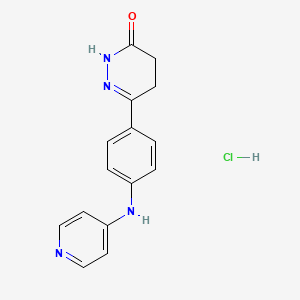
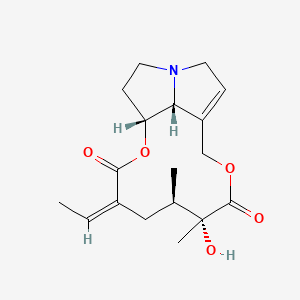


![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)
